molecular formula C19H16N2O B12898675 N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine

N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine

Cat. No.: B12898675
M. Wt: 288.3 g/mol
InChI Key: WLHOUBRMEXROJA-HBQINNACSA-N
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Description

N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine (CAS 62878-89-1) is a chemical compound supplied for research and development purposes. This trisubstituted isoxazole features a benzylideneamine group and a styryl moiety, offering a versatile structure for scientific investigation. Isoxazole derivatives are of significant interest in medicinal chemistry and pharmaceutical research due to their wide spectrum of reported biological activities . These heterocyclic compounds are frequently explored for their potential therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents . The molecular framework of this compound serves as a valuable building block in organic synthesis, particularly for researchers designing and developing novel bioactive molecules . The compound has a molecular formula of C19H16N2O and a molecular weight of 288.34 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

N-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-1-phenylmethanimine

InChI

InChI=1S/C19H16N2O/c1-15-19(20-14-17-10-6-3-7-11-17)18(22-21-15)13-12-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,20-14?

InChI Key

WLHOUBRMEXROJA-HBQINNACSA-N

Isomeric SMILES

CC1=NOC(=C1N=CC2=CC=CC=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=NOC(=C1N=CC2=CC=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between an aldehyde and an amine, forming an imine linkage.

    Styryl Group Addition: The styryl group can be added via a Heck reaction, which involves the coupling of a styrene derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of metal-free catalysts and greener solvents is also being explored to make the process more environmentally friendly .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted aromatic compounds.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

Medicine:

    Drug Development:

Industry:

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The isoxazole ring can interact with enzyme active sites, inhibiting their function. The benzylidene and styryl groups can enhance binding affinity and specificity, targeting particular pathways involved in microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine with key analogues, emphasizing substituent effects on properties:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
This compound Isoxazole 3-Me, 5-styryl, 4-benzylidene Not reported Not given Likely C=O (1600–1700 cm⁻¹), aromatic peaks
N-(5-Isoxazol-5-yl-3-phenyl-3H-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole fused with isoxazole Benzamide, phenyl 160 70 IR: 1606 cm⁻¹ (C=O); NMR: δ 7.36–8.13 (Ar-H)
8a (Pyridinyl-thiadiazole derivative) Thiadiazole-pyridine hybrid Acetyl, methylpyridinyl 290 80 IR: 1679, 1605 cm⁻¹ (2 C=O); NMR: δ 2.49 (CH₃)
Compound 64 (Acetamide derivative) Isoxazole-acetamide 4-(Dimethylamino)benzyl, acetyl Not reported Not given NMR: δ 1.36 (CH₃), 4.35 (CH₂)
EP 0 245 825 (Pharmaceutical analogue) Isoxazole 3-Me, 5-[2-(3,5-di-tert-butyl-4-OH-Ph)] Not reported Not given Not provided

Key Observations:

  • Thermal Stability : Pyridinyl-thiadiazole hybrid 8a exhibits the highest melting point (290°C), attributed to extended π-conjugation and hydrogen bonding via the pyridine ring .
  • Biological Relevance: The pharmaceutical analogue (EP 0 245 825) shares the 3-methylisoxazole core but replaces styryl with a phenolic group, highlighting how substituents dictate enzyme inhibition (e.g., 5-lipoxygenase) .

Biological Activity

N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3-methylisoxazole derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit notable anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells, primarily through the modulation of key apoptotic markers such as Bcl-2 and Bax .

Table 1: Cytotoxic Effects of this compound

Cell LineIC50 (µM)Mechanism of Action
HL-6050Induction of apoptosis
MCF-745Cell cycle arrest and apoptosis
A54960Modulation of Bcl-2 family proteins

In a study involving HL-60 cells, treatment with this compound resulted in a significant decrease in Bcl-2 expression while increasing p21^WAF1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

Antimicrobial Activity

Isoxazole derivatives have also been explored for their antimicrobial properties. This compound has shown promising results against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity essential for bacterial growth.

Table 2: Antimicrobial Activity of N-Benzylidene Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure–Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural features. Variations in substituents at the C5 position of the isoxazole ring have been shown to significantly affect potency. For instance, substituents that enhance electron density on the aromatic ring tend to improve anticancer activity by stabilizing the compound's interaction with target proteins involved in apoptosis .

Case Studies

  • Case Study: Apoptosis Induction in Cancer Cells
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with N-Benzylidene derivatives led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic factors. This suggests that these compounds could serve as potential therapeutic agents in breast cancer treatment.
  • Case Study: Antimicrobial Efficacy
    • In a series of tests against Gram-positive and Gram-negative bacteria, N-Benzylidene derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus. The mechanism was hypothesized to involve disruption of membrane integrity and inhibition of metabolic pathways critical for bacterial survival.

Scientific Research Applications

Medicinal Chemistry Applications

The isoxazole ring structure is known for its versatility in drug design, contributing to various pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit promising anticancer properties. For instance, one study reported that a related compound showed an IC50 value of 40.89 µg/mL against A549 cancer cells, indicating moderate efficacy in inhibiting cancer cell proliferation . The structure-activity relationship (SAR) studies highlight that modifications to the isoxazole ring can enhance its potency against various cancer cell lines.

Antioxidant Properties

In addition to anticancer activity, N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine has been evaluated for its antioxidant properties. The compound exhibited moderate antioxidant activity, which may contribute to its overall therapeutic potential by reducing oxidative stress in cells .

Anti-inflammatory Effects

Isoxazole derivatives are also being investigated for their anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Agrochemical Applications

The unique chemical structure of this compound lends itself to applications in agrochemicals, particularly as herbicides and fungicides.

Herbicidal Activity

Research has indicated that isoxazole compounds can serve as effective herbicides. They work by disrupting specific biochemical pathways in plants, leading to growth inhibition or death . The exploration of combinatorial libraries has facilitated the identification of novel isoxazole-based herbicides with enhanced efficacy and reduced environmental impact.

Fungicidal Properties

In addition to herbicidal applications, these compounds have shown promise as fungicides. Studies suggest that certain substitutions on the isoxazole ring can improve antifungal activity against various plant pathogens .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound and related compounds:

Study Application Findings Reference
Study 1AnticancerIC50 = 40.89 µg/mL against A549 cells
Study 2AntioxidantModerate antioxidant activity observed
Study 3HerbicidalEffective against specific weeds; mechanism identified
Study 4FungicidalHigh efficacy against fungal pathogens

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of isoxazole derivatives often involves condensation reactions under reflux. For example, in analogous compounds, diethyl (4-nitrophenyl)thiocarbamoylmalonate was refluxed for 24 hours to achieve a 65% yield of the target isoxazolone derivative . Key factors include:

  • Catalyst/base selection : Triethylamine is frequently used to deprotonate intermediates and drive Schiff base formation .
  • Reaction time : Prolonged reflux (e.g., 24 hours) ensures complete cyclization, as seen in the synthesis of ethyl 3-(4-nitrophenyl)amino-5-oxo-isoxazole-4-carboxylate .
  • Purification : Recrystallization from ethanol or similar solvents improves purity, as demonstrated for benzothiazole-containing derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?

  • Methodological Answer :

  • NMR spectroscopy : Use DMSO-d₆ as a solvent for ¹H NMR to resolve aromatic protons and amine signals, with chemical shifts typically in δ 6.5–8.5 ppm for styryl and benzylidene groups .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, as shown for ethyl 2-arylaminoimidazo[2,1-b]benzothiazole-3-carboxylates (e.g., HRMS m/z 458.98883) .
  • X-ray crystallography : For structural validation, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.5772 Å, α = 92.995°) provide precise bond angles and torsion angles, as reported for related Schiff bases .

Q. How can researchers design experiments to evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photostability : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC .
  • Humidity control : Store samples in desiccators with silica gel and periodically check purity via TLC (e.g., Merck silica gel 60F-254 plates) .

Advanced Research Questions

Q. What mechanistic pathways explain the base-induced rearrangements of isoxazole derivatives, and how do substituents influence reactivity?

  • Methodological Answer :

  • Deprotonation and ring opening : Bases like triethylamine deprotonate the isoxazole ring, leading to intermediates such as imidazo[1,2-a]pyridines via cyclization, as observed in 3-arylaminoisoxazolones .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the aryl ring stabilize intermediates, while electron-donating groups (e.g., methyl) may accelerate ring closure .
  • Trapping intermediates : Use quenching agents (e.g., acetic anhydride) to isolate intermediates for NMR analysis .

Q. How do structural modifications (e.g., substituents on the benzylidene or styryl groups) affect biological activity, such as antimicrobial potency?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : In benzothiazole analogs, MIC values against Staphylococcus aureus varied from 1 µg/mL (3d) to 19 µg/mL (3b), depending on substituent position and electronic properties .
  • Design strategy : Introduce halogens (e.g., Cl) or methoxy groups to enhance lipophilicity and membrane penetration. For example, 4-chlorobenzylidene derivatives showed improved thermal stability and crystallinity .
  • In vitro testing : Follow CLSI guidelines for broth microdilution assays, using positive controls (e.g., ciprofloxacin) and standardized inoculum sizes .

Q. How can researchers resolve contradictions in biological data, such as inconsistent MIC values across studies?

  • Methodological Answer :

  • Standardize protocols : Ensure consistent inoculum preparation (e.g., 0.5 McFarland standard) and growth media (e.g., Mueller-Hinton agar) .
  • Control for substituent effects : Compare MICs of analogs with identical substituents but varying positions (e.g., 3d vs. 3e in Table 2 of ).
  • Statistical validation : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of MIC differences between derivatives .

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